(E)-2-cyano-3-(4-methyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)prop-2-enamide
Description
(E)-2-cyano-3-(4-methyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)prop-2-enamide is a synthetic acrylamide derivative characterized by a thiazole heterocycle, a cyano group, and a phenylethylamide side chain. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, is substituted with a methyl group at the 4-position. The (E)-configuration of the α,β-unsaturated carbonyl system enhances electrophilicity, which may influence reactivity or biological interactions.
Properties
IUPAC Name |
(E)-2-cyano-3-(4-methyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-12-15(21-11-19-12)9-14(10-17)16(20)18-8-7-13-5-3-2-4-6-13/h2-6,9,11H,7-8H2,1H3,(H,18,20)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCKNLMGQBWMLT-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C=C(C#N)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-3-(4-methyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : CHNS
- SMILES Notation : Cc1ncs(=N)c1C(=C/C#N)C(Cc2ccccc2)=O
- InChIKey : LLPZXVSZXFBMHW-XBXARRHUSA-N
Biological Activity Overview
Research indicates that compounds containing thiazole and cyano groups exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The specific compound under consideration has been evaluated for its efficacy against various pathogens and cancer cell lines.
Antimicrobial Activity
Recent studies have reported that thiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| (E)-2-cyano... | 100 | 99 |
| Control | 250 | 98 |
Anti-Cancer Activity
The compound's potential anti-cancer activity has also been explored. A study conducted on several thiazole derivatives indicated that they could inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest.
Key Findings :
- IC values for cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) were reported to be in the micromolar range.
| Cell Line | IC (μM) |
|---|---|
| MCF-7 | 10.5 ± 1.2 |
| HeLa | 12.3 ± 1.0 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for pathogen survival or cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells by activating caspases.
- Cell Cycle Arrest : The compound has been shown to interfere with the normal cell cycle progression in cancer cells.
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving patients with resistant bacterial infections showed that a thiazole-based treatment resulted in a significant reduction in infection rates.
- Case Study 2 : In vitro studies demonstrated that treatment with similar compounds led to a marked decrease in tumor size in xenograft models.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core: The target compound’s thiazole core (C₄H₄NS) contrasts with the furan-pyrazole system in and the fluorophenylthiazole in .
Amide Side Chain : The phenylethyl group in the target compound differs from the pyrazole-linked aryl group in and the pyridinylpropanamide in , which may alter solubility or steric interactions.
Functional Groups: The cyano group in the target compound and introduces strong electron-withdrawing effects, stabilizing the α,β-unsaturated system and modulating reactivity .
Implications of Structural Differences
Electronic Effects : The thiazole core in the target compound may confer greater metabolic stability compared to furans, which are prone to oxidative degradation.
Biological Activity : While specific data are absent, thiazole-containing compounds often exhibit antimicrobial or kinase inhibitory activity, whereas furan derivatives may prioritize anti-inflammatory roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
